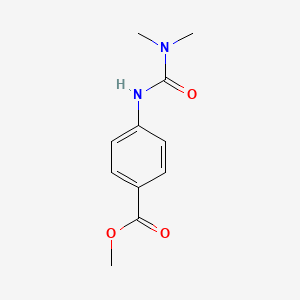
methyl 4-(N,N-dimethylcarbamyl)aminobenzoate
Cat. No. B8632624
M. Wt: 222.24 g/mol
InChI Key: FIOMUJKUUZAUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05602277
Procedure details


Methyl 4-aminobenzoate (Aldrich, 5.0 g, 33 mmol) was dissolved in 120 mL of anhydrous methylene chloride containing pyridine (3.2 mL, 39.6 mmol), and dimethylaminopyridine (DMAP, 500 mg) was added. To the ice-cooled mixture was added dimethylcarbamyl chloride (3.34 mL, 36.3 mmol) while stirring. The stirring was continued for 16 h at room temperature. The reaction was quenched with water (50 mL) and the organic layer separated. The aqueous layer was extracted with chloroform (50 mL). The combined organic extract was dried over sodium sulfate. The volatiles were evaporated on a rotoevaporator to give a residue, which was applied to a column of silica gel (2 cm dia, 16.5 cm high, 42 g). Chloroform (1.2 L) eluted the starting material (3 g) while the desired material was washed with 1% methanol in chloroform (700 mL) and crystallized from chloroform-methanol-hexane. The white solid was separated, dried in air followed by drying in a pistol at acetone reflux in vacuo to give 885 mg (30% based on starting material consumed) of methyl 4-(N,N-dimethylcarbamyl)aminobenzoate, mp 169°-170° C.




[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.CN(C1C=CC=CN=1)C.[CH3:27][N:28]([CH3:32])[C:29](Cl)=[O:30]>C(Cl)Cl>[CH3:27][N:28]([CH3:32])[C:29]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)=[O:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
3.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with chloroform (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were evaporated on a rotoevaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue, which
|
WASH
|
Type
|
WASH
|
|
Details
|
Chloroform (1.2 L) eluted the starting material (3 g) while the desired material
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 1% methanol in chloroform (700 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from chloroform-methanol-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying in a pistol at acetone
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)NC1=CC=C(C(=O)OC)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 885 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 12.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
